![molecular formula C9H12O3 B2355844 Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate CAS No. 2248282-13-3](/img/structure/B2355844.png)
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic lactone that has been synthesized using different methods.1.25.13]octane-2-carboxylate.
Mecanismo De Acción
The mechanism of action of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield with high purity. In addition, the compound has been extensively studied, and there is a significant amount of literature available on its properties and potential applications. However, there are also some limitations to using Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate in lab experiments. For example, the compound may be unstable under certain conditions, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate. One area of interest is the development of new synthetic methods for the compound. This could involve the use of different starting materials or the optimization of existing methods. Another area of interest is the elucidation of the compound's mechanism of action. This could involve the use of advanced techniques such as X-ray crystallography or molecular modeling. Finally, there is a need for further studies on the potential applications of Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate in fields such as medicine, materials science, and organic chemistry.
In conclusion, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate is a compound that has significant potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene-1,4-diol with maleic anhydride in the presence of toluene and p-toluenesulfonic acid. The reaction produces the desired compound in good yield with high purity.
Aplicaciones Científicas De Investigación
Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In addition, Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate has been used as a chiral building block in the synthesis of other compounds.
Propiedades
IUPAC Name |
methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-7(10)6-2-8(6)3-9(4-8)5-12-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMUMRKSBAPROE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC3(C2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

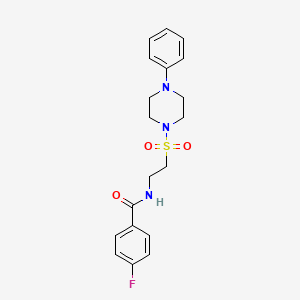
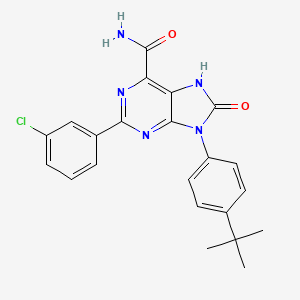
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)
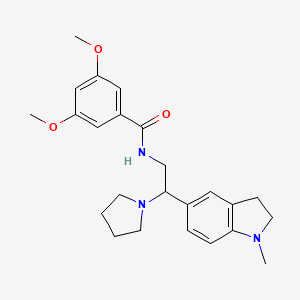

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
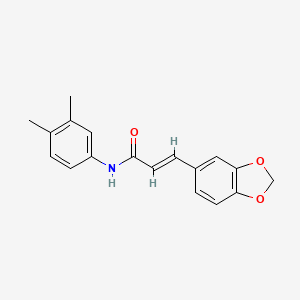
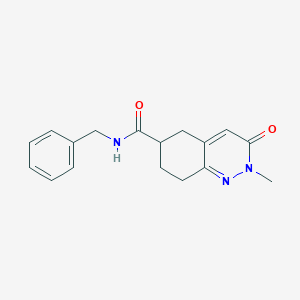



![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)
